4-((Heptadecafluorononenyl)oxy)benzenesulphonyl chloride
Description
Properties
CAS No. |
59536-15-1 |
|---|---|
Molecular Formula |
C15H4ClF17O3S |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
4-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H4ClF17O3S/c16-37(34,35)6-3-1-5(2-4-6)36-8(18)7(17)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)33/h1-4H |
InChI Key |
PPJLYJGIFDYVNT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O/C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)/F)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for Bis 2 2 Propan 2 Yl 1,3 Oxazolidin 3 Yl Ethyl Hexane 1,6 Diylbiscarbamate
Elucidation of Novel Synthetic Pathways and Reaction Mechanisms
The principal and most direct synthetic pathway for Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate involves the reaction of two key precursors: hexamethylene diisocyanate (HDI) and 2-(2-isopropyl-1,3-oxazolidin-3-yl)ethanol. This reaction is a classic example of polyurethane chemistry, where the hydroxyl group of the oxazolidine-containing alcohol nucleophilically attacks the isocyanate group of the diisocyanate.
The reaction mechanism proceeds through a stepwise addition. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon atom of one of the isocyanate groups on the hexamethylene diisocyanate. This is followed by a proton transfer, typically to the nitrogen atom of the isocyanate, to form the carbamate (B1207046) (or urethane) linkage. This process is repeated at the other end of the diisocyanate with a second molecule of the oxazolidine (B1195125) alcohol to yield the final biscarbamate product.
While this is the most established route, research into novel pathways is ongoing. One area of exploration is the use of phosgene-free routes to generate the carbamate linkage, thereby avoiding the use of highly toxic isocyanates. Such methods could involve the reaction of the oxazolidine alcohol with a carbonyl source, such as diethyl carbonate, in the presence of a suitable catalyst. Another potential pathway could involve the reaction of a bis-chloroformate of hexane-1,6-diol with 2-(2-isopropyl-1,3-oxazolidin-3-yl)ethylamine. However, these alternative routes are currently less developed for this specific compound.
Exploration of Sustainable Synthesis Practices and Green Chemistry Principles
In line with the growing emphasis on sustainable chemistry, the synthesis of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate is being evaluated through the lens of green chemistry principles.
Atom Economy: The primary synthetic route, the addition of an alcohol to a diisocyanate, has a high atom economy as all the atoms of the reactants are incorporated into the final product.
Use of Safer Solvents: A key area for greening the synthesis is the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign solvents. Research is being conducted on the use of greener solvents for polyurethane synthesis, such as dihydrolevoglucosenone (Cyrene™) and gamma-valerolactone (B192634) (GVL), which are derived from biomass and are biodegradable. nih.govrsc.org
Catalyst Selection: The use of heavy metal catalysts like organotins is a concern due to their toxicity. Research is focused on developing more sustainable catalysts, such as bismuth or zinc-based catalysts, which are less toxic alternatives. Enzyme-catalyzed synthesis of carbamates is also an emerging area of interest, offering high selectivity under mild reaction conditions.
Isocyanate-Free Routes: The most significant green chemistry advancement would be the development of commercially viable isocyanate-free synthetic routes. As mentioned earlier, this would eliminate the handling of toxic isocyanates. One promising approach is the reaction of the corresponding bis-cyclic carbonate with the appropriate amine, which releases a benign alcohol as a byproduct. Another avenue is the direct carbonylation of the corresponding diamine and diol, although this often requires high pressures and specialized catalysts.
By integrating these green chemistry principles, the synthesis of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate can be made more environmentally friendly and sustainable.
Advanced Analytical Techniques for Characterization and Quantification of Bis 2 2 Propan 2 Yl 1,3 Oxazolidin 3 Yl Ethyl Hexane 1,6 Diylbiscarbamate
Development and Validation of Chromatographic and Spectroscopic Methods
The analysis of polymer additives like Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate relies on a suite of advanced analytical techniques. intertek.com The development and validation of these methods are essential to ensure the reliability and accuracy of data for quality control and research purposes. scribd.complastics-polymer-analysis.com
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight and elucidating the structure of the subject compound. rsc.org For a molecule with the formula C24H46N4O6, the expected monoisotopic mass is 486.341735 g/mol . epa.gov Techniques like electrospray ionization (ESI) are particularly suitable for analyzing such polar, non-volatile compounds. nih.gov In tandem MS (MS/MS) experiments, collision-induced dissociation (CID) can be used to fragment the parent ion, providing detailed structural information. nih.gov For instance, fragmentation patterns can confirm the presence of the hexamethylene diisocyanate backbone and the specific oxazolidine (B1195125) blocking groups. nih.gov While direct studies on this specific compound are not prevalent in public literature, the analysis of similar aliphatic polyisocyanates demonstrates that LC-MS/MS can identify and characterize reaction products, such as those with biological thiols like glutathione, by modeling fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate. rsc.org
¹H NMR spectra would provide information on the chemical environment of all protons. Key signals would include those for the isopropyl group (a doublet and a multiplet), the methylene (B1212753) protons of the oxazolidine ring and ethyl spacer, and the protons on the hexamethylene chain. nih.govbeilstein-journals.org
¹³C NMR spectra complement the proton data by showing signals for each unique carbon atom, including the carbonyl carbon of the carbamate (B1207046) group, and the distinct carbons of the oxazolidine, isopropyl, and hexamethylene moieties. rsc.orgbeilstein-journals.org
Studies on structurally similar oxazolidine carbamates show that variable-temperature NMR experiments can reveal conformational dynamics, such as bond rotation around the carbamate C-N bond or ring conformations of the oxazolidine group. nih.gov Detailed 2D NMR techniques like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously, confirming connectivity within the molecule. beilstein-journals.org
A summary of expected spectroscopic data points is presented below.
| Analytical Technique | Parameter | Expected Observation |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | ~487.3490 m/z |
| Key Fragments | Ions corresponding to the loss of blocking groups or cleavage of the hexamethylene chain. | |
| ¹H NMR | Chemical Shifts (ppm) | Signals for aliphatic CH, CH₂, CH₃ protons. Specific shifts for oxazolidine ring protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Signal for carbamate C=O (~150-160 ppm), signals for aliphatic carbons. |
| FT-IR | Key Absorptions (cm⁻¹) | C=O stretch (carbamate) ~1740-1700 cm⁻¹, N-H stretch ~3300 cm⁻¹, C-O stretch. acs.org |
In industrial applications, Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate is typically part of a complex mixture of polymers, other additives, and residual monomers. intertek.com Hyphenated techniques, which couple a separation method with a detection method, are essential for its quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing non-volatile additives in polymer systems. polymersolutions.comdiva-portal.org A reversed-phase HPLC method can separate the compound from other components in a sample extract. researchgate.net The separated compound can then be detected with high sensitivity and selectivity by an MS detector, often using ESI. rsc.org For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed to enhance specificity and achieve low detection limits. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): While the subject compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be used to monitor the deblocking reaction. rsc.org By heating the sample, the compound can release the volatile blocking agent and the hexamethylene diisocyanate, which can then be separated and identified by GC-MS. rsc.org Furthermore, derivatization techniques can be employed. For example, reacting the compound with an agent like dibutylamine (B89481) (DBA) after deblocking would create stable derivatives suitable for GC-MS or LC-MS analysis. diva-portal.orgrsc.org
Methodologies for Trace Analysis in Environmental and Biological Matrices
The potential for migration of additives from coatings or plastics into the environment necessitates robust methods for trace analysis. google.com
Environmental Sampling: For environmental matrices like water or soil, sample collection involves standard grab sampling techniques. For air monitoring, especially in occupational settings where polyurethane coatings are applied, active air sampling is required. gcms.cz This often involves drawing a known volume of air through a sampler containing a derivatizing agent to trap and stabilize any airborne isocyanates or their precursors. researchgate.netgcms.czgoogle.com A common reagent is 1-(2-pyridyl)piperazine (B128488) or dibutylamine (DBA) on a filter or in an impinger solution. diva-portal.orgresearchgate.net
Sample Preparation: The goal of sample preparation is to extract the target analyte from the matrix and concentrate it.
Polymer Matrix: For solid samples like coatings, the first step is often dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF). paint.org The polymer can then be precipitated, leaving the additives in the supernatant for analysis. Alternatively, solvent extraction (e.g., Soxhlet extraction) or ultrasonic-assisted extraction can be used to isolate the additives.
Environmental/Biological Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common for cleaning up aqueous samples and concentrating the analyte. SPE cartridges with reversed-phase sorbents (like C18) are effective for extracting non-polar to moderately polar compounds from water. The analyte is adsorbed onto the sorbent and then eluted with a small volume of an organic solvent. polymersolutions.com
The performance of an analytical method is defined by several key parameters.
| Parameter | Description | Relevance to Analysis |
| Sensitivity | The ability to detect small amounts of the analyte. Characterized by the Limit of Detection (LOD) and Limit of Quantification (LOQ). | Crucial for trace analysis in environmental monitoring where concentrations can be very low (µg/m³ or ppb levels). researchgate.net LC-MS/MS methods can achieve detection limits in the low ng/mL or pg range. rsc.org |
| Specificity | The ability to unequivocally measure the analyte in the presence of other components. | Highly important in complex polymer formulations and environmental samples. The use of MS/MS provides high specificity by monitoring unique parent-daughter ion transitions. researchgate.net |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Ensures the method is reliable and transferable between different laboratories and instruments. It is tested by varying parameters like mobile phase composition, pH, and column temperature. |
| Accuracy & Precision | Accuracy is the closeness to the true value; Precision is the reproducibility of the results. | Validated using certified reference materials or spike-recovery experiments. Relative Standard Deviations (RSD) for precision should typically be <15%. rsc.org |
For aliphatic isocyanate derivatives analyzed by LC-MS, linear calibration graphs can be obtained over a wide concentration range (e.g., 50–500 nmol/L), with correlation coefficients >0.99. rsc.org The stability of the derivatives is also important; studies show that derivatized samples can be stable for months when stored correctly. nih.govrsc.org
Quality Assurance and Interlaboratory Harmonization in Analytical Research
To ensure that analytical results are reliable and comparable across different studies and laboratories, a robust quality assurance (QA) program is essential. scribd.complastics-polymer-analysis.com
Quality Control (QC): QC procedures are integrated into the analytical workflow to monitor method performance. plastics-polymer-analysis.com This includes:
Method Validation: A comprehensive validation according to guidelines (e.g., ICH, Eurachem) to establish performance characteristics like linearity, accuracy, precision, LOD, and LOQ. resolvemass.ca
Use of Blanks: Analyzing method blanks and field blanks to check for contamination during sample preparation and collection. plastics-polymer-analysis.com
Calibration: Regular calibration of instruments using standards traceable to a certified source.
Control Samples: Analyzing quality control samples (e.g., a spiked matrix) with each batch of samples to verify that the method is performing within established limits.
Interlaboratory Harmonization: Harmonization is achieved when different laboratories produce equivalent results for the same sample. This is often assessed through:
Proficiency Testing (PT) Schemes: Laboratories analyze the same test material from a PT provider and their results are compared. This provides an external and objective measure of a laboratory's performance.
Round-Robin Studies: A collaborative study where multiple laboratories analyze the same samples using a standardized method to assess the method's reproducibility.
Standardized Methods: The development and adoption of standard operating procedures (SOPs) and consensus methods (e.g., from ASTM, ISO) promote harmonization. For coatings and polymer analysis, various ASTM methods provide a framework for testing. paint.orgmetrohm.com
By implementing these QA/QC measures, the scientific community can ensure that data on compounds like Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate are reliable, reproducible, and fit for purpose, whether for regulatory compliance, material science research, or environmental risk assessment. scribd.comoptimech.co.nz
Environmental Fate and Transport Studies of Bis 2 2 Propan 2 Yl 1,3 Oxazolidin 3 Yl Ethyl Hexane 1,6 Diylbiscarbamate
Elucidation of Environmental Degradation Pathways
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate, both biotic and abiotic pathways are expected to contribute to its transformation in the environment.
The biodegradation of this compound is likely to be a significant transformation pathway, primarily targeting the carbamate (B1207046) and aliphatic chain components.
Carbamate Linkage Biodegradation: Carbamate pesticides, which share the carbamate functional group, are known to be degraded by a wide variety of soil bacteria and fungi. nih.govupm.edu.myresearchgate.net The primary step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide bond, a reaction catalyzed by enzymes such as carboxylesterases and amidases. nih.govpsu.edu This initial cleavage would break down the larger molecule into smaller, more bioavailable fragments. For instance, the enzymatic hydrolysis of the carbamate linkage would yield the corresponding alcohol, an amine, and carbon dioxide. nih.govresearchgate.net
Microorganisms from genera such as Pseudomonas, Aspergillus, Cladosporium, and Penicillium have been shown to degrade polyurethane and its precursors. mdpi.compsu.edu These microbes secrete enzymes like esterases and ureases that can attack the polymer structure. mdpi.com
Aliphatic Chain Biodegradation: The long aliphatic hexane-1,6-diyl chain in the molecule is also susceptible to microbial degradation. Numerous bacteria are capable of metabolizing long-chain alkanes, typically through oxidation pathways. nih.govnih.gov This process can break down the hydrocarbon backbone of the molecule.
Oxazolidine (B1195125) Ring Biodegradation: While the primary biotic attack is expected on the carbamate and aliphatic parts, the degradation of the oxazolidine ring itself by microorganisms is less documented. However, the hydrolysis products of the oxazolidine ring (an amino alcohol) would be readily biodegradable.
A summary of potential biotic degradation mechanisms is presented in Table 1.
| Functional Group | Potential Biotic Transformation Mechanism | Relevant Microorganisms/Enzymes | Anticipated Products |
| Carbamate Linkage | Enzymatic hydrolysis | Carboxylesterases, Ureases | Hexamethylene diamine derivative, 2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethanol, CO2 |
| Aliphatic Chain | Oxidation | Alkane monooxygenases | Shorter-chain carboxylic acids |
| Oxazolidine Ring | Indirectly, via degradation of hydrolysis products | Various soil bacteria | --- |
This table is based on data for analogous compounds and general chemical principles, as specific data for Einecs 261-798-6 is not available.
Abiotic degradation mechanisms, particularly hydrolysis, are expected to play a crucial role in the environmental fate of this compound, primarily due to the presence of the oxazolidine rings.
Hydrolysis of Oxazolidine Rings: Oxazolidines are known to be susceptible to hydrolysis, especially in the presence of moisture. wikipedia.org This reaction involves the cleavage of the oxazolidine ring to yield an amino alcohol and a carbonyl compound (in this case, isobutyraldehyde, derived from the propan-2-yl group). researchgate.net The rate of hydrolysis can be influenced by pH, with studies on similar oxazolidine derivatives showing facile hydrolysis across a range of pH values. nih.gov For some oxazolidines, half-lives at physiological pH and 37°C can be in the range of seconds to minutes. nih.gov Given that Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate contains two oxazolidine rings, hydrolysis could be a rapid initial degradation step upon release into an aqueous environment.
Hydrolysis of Carbamate Linkages: Carbamate groups can also undergo abiotic hydrolysis, although generally at a slower rate than oxazolidines. pressbooks.pub This reaction is catalyzed by both acidic and basic conditions. nih.gov The hydrolysis of the carbamate linkage would contribute to the breakdown of the molecule into smaller components.
Photodegradation: Some N-aryl carbamates are susceptible to photodegradation. scispace.com However, as this compound is an N-alkyl carbamate, direct photolysis may be a less significant degradation pathway compared to hydrolysis.
A summary of potential abiotic degradation mechanisms is presented in Table 2.
| Functional Group | Potential Abiotic Degradation Process | Influencing Factors | Anticipated Products |
| Oxazolidine Ring | Hydrolysis | Water presence, pH | 2-((2-hydroxyethyl)amino)ethanol derivative, Isobutyraldehyde |
| Carbamate Linkage | Hydrolysis | pH (acid or base catalysis) | Hexamethylene diamine derivative, 2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethanol |
| Entire Molecule | Photodegradation | Sunlight (UV radiation) | Potentially various smaller oxidized fragments |
This table is based on data for analogous compounds and general chemical principles, as specific data for Einecs 261-798-6 is not available.
Predictive Modeling of Environmental Behavior
In the absence of experimental data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable tools for estimating the environmental fate of chemicals.
QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. ecetoc.org These models are developed using experimental data from a range of chemicals and can be used to predict properties like water solubility, partition coefficients, and degradation rates for new or untested substances. ecetoc.orgoup.com For a complex molecule like Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate, QSAR models could be used to estimate its persistence, bioaccumulation potential, and toxicity. However, it is important to note that the accuracy of QSAR predictions for large and complex molecules, such as some polymers and their additives, can be limited. oup.com
Computational models can predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. These models use physicochemical properties, which can be estimated by QSARs, to determine the likely environmental distribution.
Investigating Environmental Distribution and Compartmental Partitioning
The environmental distribution of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate will be governed by its physical and chemical properties and its usage patterns. As a likely additive in polyurethane products, its release into the environment could occur during manufacturing, use, and disposal of these products. chemrxiv.orgtandfonline.com
Additives can leach from plastic materials into the surrounding environment. researchgate.net Given its expected low water solubility and moderate to high lipophilicity, if released into an aquatic environment, the compound would likely adsorb to suspended solids and eventually partition to sediment. In soil, its mobility would be limited due to strong adsorption to organic matter. The potential for long-range transport via air is expected to be low due to its low predicted vapor pressure.
The partitioning behavior of high molecular weight additives in polymer systems is complex and depends on the specific properties of both the additive and the polymer matrix. researchgate.netmdpi.com Studies on other polyurethane additives have shown that they can be detected in various environmental compartments, indicating their potential for release and distribution. americanchemistry.com
A hypothetical environmental partitioning profile is presented in Table 3.
| Environmental Compartment | Predicted Partitioning Behavior | Governing Factors |
| Air | Low | Low vapor pressure due to high molecular weight |
| Water | Low to Moderate | Expected low water solubility, adsorption to suspended solids |
| Soil | High | Adsorption to organic matter |
| Sediment | High | Partitioning from the water column |
| Biota | Moderate to High | Potential for bioaccumulation due to lipophilicity |
This table represents a qualitative prediction based on the chemical structure and behavior of analogous compounds, as specific experimental data for Einecs 261-798-6 is not available.
Research on Bioaccumulation Potential and Trophic Transfer within Ecosystems
Research into the environmental lifecycle of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate, identified by EINECS number 261-879-6, reveals a significant lack of direct experimental data regarding its bioaccumulation and trophic transfer. pksupplies.comholcimpacpoly.comchemos.de The assessment of its potential to accumulate in organisms and magnify through the food chain largely relies on computational models and qualitative evaluations based on its physicochemical properties.
Assessment of Bioaccumulation Potential
The primary indicator for a substance's tendency to bioaccumulate is the octanol-water partition coefficient (Log Kₒw). This value estimates how a chemical will partition between fatty tissues (octanol) and water. For Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate, publicly available databases provide a computationally derived Log Kₒw value. This predicted value is central to understanding its environmental behavior in the absence of empirical studies.
One qualitative assessment suggests that bioconcentration of this compound in aquatic organisms is not anticipated to be an environmentally significant removal process. questmarkflooring.com This indicates a lower expectation of the substance building up in aquatic life directly from the water. Safety Data Sheets for products containing this chemical consistently report that no specific data is available on its bioaccumulative potential. pksupplies.comholcimpacpoly.comchemos.de
The table below details the key physicochemical property used to predict bioaccumulation.
Table 1: Physicochemical Property for Bioaccumulation Assessment
| Property | Value | Type | Source |
|---|
This interactive table is based on calculated data used for assessing bioaccumulation potential.
Trophic Transfer and Biomagnification
Trophic transfer, or biomagnification, is the process by which a substance's concentration increases in organisms at successively higher levels in a food chain. There is no available research or data in the public domain concerning the trophic transfer or biomagnification potential of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate within any ecosystem. The assessment is therefore limited to predictions based on its physicochemical characteristics.
Substances with a Log Kₒw between 4.0 and 12.2 are generally identified as having a potential for high bioaccumulation factors (BAF), especially if they are not readily metabolized by organisms. sfu.ca With a cLogP of approximately 3.6, this compound falls below this threshold, suggesting a lower, though not negligible, potential for bioaccumulation.
The table below summarizes the available findings on the compound's bioaccumulation potential.
Table 2: Summary of Bioaccumulation Potential Research Findings
| Research Area | Finding |
|---|---|
| Experimental Bioconcentration Factor (BCF) | No data available. pksupplies.comholcimpacpoly.com |
| Predicted Bioaccumulation | The cLogP of ~3.6 suggests a moderate potential for bioaccumulation but is below the typical screening threshold for "bioaccumulative" substances. |
| Qualitative Assessment | Bioconcentration in aquatic organisms is not expected to be an environmentally important process. questmarkflooring.com |
| Trophic Transfer / Biomagnification | No data available. |
This interactive table summarizes the current state of knowledge on the bioaccumulation potential of the specified compound.
Molecular and Cellular Biological Mechanisms of Interaction with Bis 2 2 Propan 2 Yl 1,3 Oxazolidin 3 Yl Ethyl Hexane 1,6 Diylbiscarbamate
Investigations into Molecular Target Interactions and Binding Dynamics
A thorough review of publicly available scientific literature and databases reveals a lack of specific studies on the molecular target interactions and binding dynamics of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate. As a member of the carbamate (B1207046) family, it is generally understood that such compounds can have a wide range of biological activities, potentially acting as inhibitors for enzymes like acetylcholinesterase or interacting with various receptors. ontosight.ai However, without dedicated research, the specific molecular targets, binding affinities, and kinetics for this particular compound remain uncharacterized.
Elucidation of Cellular Responses and Signaling Pathways Modulation
There is currently no available scientific literature detailing the specific cellular responses or the modulation of signaling pathways induced by Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate. Research in this area would typically involve cell-based assays to observe effects on cell viability, proliferation, apoptosis, and the activation or inhibition of key signaling cascades. The general class of carbamates has been noted for potential applications as anticonvulsants and anesthetics, which implies interaction with neurological signaling pathways. ontosight.ai However, specific data for the compound is absent.
Application of Systems Biology Approaches for Mechanistic Understanding
The application of systems biology, a holistic approach to deciphering complex biological interactions, has not been documented for Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate. Such an approach would be invaluable in mapping the broader biological impact of the compound.
Physiological Mapping and In Silico Modeling for Biological Process Representation
There are no published studies on the physiological mapping or in silico modeling of the biological processes affected by Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate. While in silico tools can predict physicochemical properties and potential toxicity, specific models detailing its interaction with biological systems have not been developed or made public.
Integration of Omics Data in Mechanistic Studies
The integration of omics data, such as genomics, proteomics, or metabolomics, provides a comprehensive view of the cellular response to a chemical compound. At present, there are no available omics datasets related to the mechanistic studies of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate.
Advanced Materials Science and Industrial Process Research Involving Bis 2 2 Propan 2 Yl 1,3 Oxazolidin 3 Yl Ethyl Hexane 1,6 Diylbiscarbamate
Functional Role and Performance Enhancement in Polymer Chemistry and Coating Technologies
The primary functional role of this compound is as a moisture-triggered latent hardener or curing agent. incorez.comknowde.com In polyurethane (PU) chemistry, particularly for 1K systems, isocyanate prepolymers require a cross-linking agent to cure into a durable thermoset material. The challenge with moisture-curing PU systems is the reaction between isocyanate groups (-NCO) and water (H₂O), which produces an amine and carbon dioxide (CO₂) gas. acs.orgincorez.com This CO₂ generation can lead to undesirable effects such as bubbling, pinholes, and reduced film integrity, especially in thick-film applications. incorez.comallnex.com
Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate addresses this issue. The oxazolidine (B1195125) rings are stable in the absence of moisture, providing excellent in-can stability for 1K PU formulations. acs.orgincorez.com However, upon exposure to atmospheric moisture, the oxazolidine rings hydrolyze. This reaction opens the rings to form reactive secondary amine and hydroxyl groups, along with an aldehyde. incorez.comresearchgate.netresearchgate.net
The newly formed amine and hydroxyl functionalities are highly reactive toward the isocyanate groups of the polyurethane prepolymer. google.com Crucially, the reaction of the generated amine with the isocyanate is significantly faster than the isocyanate-water reaction. researchgate.net This rapid reaction outcompetes the CO₂-forming reaction, leading to several performance enhancements in the final coating:
Elimination of CO₂ Gassing : By scavenging moisture and providing an alternative, faster curing pathway, the compound prevents the formation of CO₂ bubbles, ensuring a smooth, defect-free surface finish. incorez.comincorez.comallnex.com
Improved Through-Cure : In high-build or high-solids systems, it facilitates a more uniform and complete cure throughout the depth of the coating, not just at the surface. knowde.comresearchgate.net
Enhanced Mechanical Properties : The resulting polyurea and polyurethane linkages formed by the reaction of the hardener contribute to the development of mechanical strength in the cured polymer. knowde.comresearchgate.net
Low VOC Formulations : As a reactive component, it becomes part of the polymer backbone, which is advantageous in formulating high-solids and low Volatile Organic Compound (VOC) coatings. incorez.com
The compound functions as a tetrafunctional cross-linker after hydrolysis, as both the amine and hydroxyl groups on each of the two resulting structures can react with isocyanate groups. incorez.comresearchgate.net This high functionality contributes to a densely cross-linked polymer network, enhancing the durability and resistance of the final product. incorez.com
Table 1: Functional Characteristics of Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate
| Feature | Description | Performance Benefit |
|---|---|---|
| Latent Reactivity | The oxazolidine rings are stable until exposed to moisture. knowde.comacs.org | Provides excellent storage and in-can stability for one-component (1K) systems. incorez.com |
| Moisture-Triggered Cure | Hydrolyzes in the presence of water to yield reactive amine and hydroxyl groups. incorez.comgoogle.com | Initiates curing upon application, enabling use in various humidity conditions. incorez.com |
| CO₂ Suppression | The hydrolysis product reacts faster with isocyanates than water does. researchgate.net | Prevents bubbling, pinholing, and foaming for a defect-free film. incorez.comallnex.com |
| Tetrafunctionality | Each molecule yields four isocyanate-reactive sites (2 amine, 2 hydroxyl) after hydrolysis. incorez.comresearchgate.net | Creates a highly cross-linked network, improving mechanical strength and durability. knowde.com |
| Reactive Nature | Fully incorporates into the final polymer matrix. incorez.com | Contributes to high-solids, low-VOC coating formulations. incorez.com |
Innovations in Material Design and Composite Systems Utilizing the Chemical Compound
The unique properties of bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate drive innovation in the design of advanced materials and composites. Its ability to provide a controlled, moisture-activated cure without gas formation is critical for creating high-performance, high-build systems that were previously difficult to achieve with standard moisture-curing technology.
Research in material design focuses on leveraging this compound in several key areas:
High-Build Protective Coatings : For applications like industrial maintenance, marine, and protective coatings, thick layers are often required for adequate protection. incorez.comallnex.com This bis-oxazolidine latent hardener enables the formulation of single-component, high-build coatings that cure uniformly without defects, improving corrosion and water resistance. allnex.com
Seamless Flooring and Roofing Membranes : In construction, liquid-applied membranes for flooring and roofing require a bubble-free cure to ensure monolithic, waterproof protection. incorez.comincorez.com The use of this compound ensures the integrity of these membranes, enhancing their durability and weather resistance.
Advanced Adhesives and Sealants : The controlled curing mechanism is beneficial for formulating high-strength adhesives and sealants. It ensures a reliable bond and seal integrity by preventing internal stresses and voids caused by gas evolution. incorez.com
Composite Materials : In the fabrication of composite materials, this type of latent hardener can be used to cure a polyurethane matrix. The ability to control the onset of curing (by controlling humidity) and ensure a void-free matrix is essential for achieving optimal mechanical properties in the final composite part.
Innovations often involve combining this latent hardener with novel polyurethane prepolymers, including those derived from renewable resources or those designed for specific properties like enhanced flexibility or chemical resistance. ijacskros.com The goal is to create 1K systems that offer the performance of two-component (2K) systems but with the convenience and reduced waste of a single-component product. acs.org
Engineering Principles for Industrial Integration and Process Optimization
The successful industrial integration of bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate into manufacturing processes relies on key engineering principles related to formulation, application, and curing control.
Formulation Principles:
Stoichiometry : The ratio of the oxazolidine hardener to the isocyanate prepolymer is a critical parameter. The mole ratio of oxazolidine groups to isocyanate groups must be carefully calculated to achieve the desired degree of cross-linking and final film properties. An excess of the hardener may lead to a plasticizing effect, while an insufficient amount will result in under-curing. google.comgoogle.com
Moisture Scavenging : In highly sensitive formulations, trace amounts of water in raw materials (polyols, pigments, solvents) can cause premature reactions. While the compound itself acts as a moisture scavenger upon application, other moisture scavengers may be included in the formulation to ensure long-term shelf stability. incorez.comgoogle.com
Catalysis : While the reaction is moisture-triggered, catalysts can be employed to further accelerate the curing speed once initiated. Acidic catalysts, for example, can speed up the hydrolysis of the oxazolidine ring, providing an additional level of control over the cure rate. acs.orggoogle.com
Process Optimization:
Application Conditions : The curing process is dependent on ambient temperature and relative humidity. Process optimization involves defining the ideal application window for these parameters to ensure consistent and predictable curing times. The amount of hardener may be adjusted for applications in very dry or very humid environments. google.com
Film Thickness Control : The key advantage of this hardener is in high-build applications. allnex.com Engineering controls during application (e.g., using specific spray nozzles or draw-down bars) are essential to apply the coating at the target thickness to maximize the benefits of the bubble-free cure.
Mixing and Handling : For 1K systems, the primary engineering advantage is the elimination of on-site mixing of multiple components, which reduces the potential for operator error. ijacskros.com Storage is also simplified, although some products may require protection from sub-zero temperatures to prevent crystallization. incorez.com
Table 2: Research Findings on Performance Enhancement in PU Systems
| Research Focus | Finding | Implication |
|---|---|---|
| Curing Mechanism | Oxazolidine hydrolysis yields reactive amine and hydroxyl groups that react rapidly with isocyanates. researchgate.netresearchgate.netgoogle.com | Provides a non-gassing cure pathway that is faster than the direct water-isocyanate reaction. researchgate.net |
| Mechanical Properties | The addition of oxazolidine latent hardeners significantly enhances tensile strength and elongation at break compared to standard moisture-cured systems. researchgate.net | Results in tougher, more durable, and more flexible polyurethane materials. incorez.comresearchgate.net |
| Apparent Performance | Systems cured with oxazolidine hardeners exhibit smooth, bubble-free surfaces, whereas systems without them show significant foaming and swelling. researchgate.net | Crucial for aesthetic applications and for ensuring film integrity in protective coatings. incorez.com |
| Process Stability | Formulations demonstrate excellent in-can stability with isocyanate prepolymers. incorez.com | Enables the production of reliable one-component (1K) systems with a long shelf-life. acs.org |
Regulatory Science and Policy Research for Chemical Management of Bis 2 2 Propan 2 Yl 1,3 Oxazolidin 3 Yl Ethyl Hexane 1,6 Diylbiscarbamate
Analysis of Global and Regional Chemical Regulations and Their Scientific Basis (e.g., REACH Compliance Research)
Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate is subject to a variety of global and regional chemical regulations, with the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation being one of the most comprehensive. cefic.org Under REACH, manufacturers and importers of chemicals in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). cnrs.fr This registration involves submitting a technical dossier with data on the substance's properties and, for quantities of 10 tonnes or more per year, a chemical safety report. cnrs.freuropa.eu
The scientific basis for regulations like REACH is the principle that industry is responsible for demonstrating the safe use of their substances. cnrs.fr This involves a thorough assessment of potential risks to human health and the environment. europa.eu For Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate, its registration under REACH indicates that a dossier containing information on its intrinsic properties has been submitted. ebrc.de The required data is tiered based on the production or import volume, covering physicochemical, toxicological, and ecotoxicological endpoints. nih.gov
This compound is also listed on other international chemical inventories, including the Australian Inventory of Industrial Chemicals (AICIS) and the US Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, where it is noted as a commenced Pre-Manufacture Notice (PMN) substance. nih.gov In Canada, it is listed on the Domestic Substances List (DSL) and has been categorized under the Canadian Environmental Protection Act, 1999 (CEPA), where it was determined not to meet the criteria for being a substance of very high concern. chemos.de
The hazard classification of this chemical, based on aggregated data from notifications to the ECHA C&L Inventory, indicates potential for skin sensitization, serious eye irritation, and long-term adverse effects on aquatic life. cnrs.frnih.gov These classifications are derived from the scientific data submitted by the registrants and form the basis for risk management measures communicated through safety data sheets.
Interactive Table: Regulatory and Inventory Status
| Regulation/Inventory | Jurisdiction | Status | Key Requirements/Notes |
|---|---|---|---|
| REACH | European Union | Registered ebrc.de | Submission of a technical dossier and, if applicable, a chemical safety report. cnrs.freuropa.eu |
| TSCA | United States | Listed (PMN) nih.gov | Subject to Pre-Manufacture Notice requirements. |
| DSL/CEPA | Canada | Listed chemos.de | Categorized and did not meet criteria for substances of very high concern. chemos.de |
| AICIS | Australia | Listed nih.gov | Included in the national inventory of industrial chemicals. |
Research on Data Requirements and Scientific Gaps in Regulatory Risk Assessment
The regulatory risk assessment of chemicals under frameworks like REACH is based on a set of standard information requirements. europa.eu However, for complex substances like Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate, which is used as a hardener in polyurethane systems, specific data gaps can exist. cir-safety.org
Another scientific gap can be the assessment of the final polymer. Polyurethane systems, once cured, are generally considered to be of low concern. However, the hazard assessment often focuses on the starting materials, and there can be limited data on the potential for residual monomers or other reactants to be present in the final product. ecetoc.org
Furthermore, the hydrolysis of the compound in aqueous environments is a key consideration. The oxazolidine (B1195125) rings can hydrolyze, and the resulting degradation products may have different toxicological profiles. europa.eu A complete risk assessment would need to consider the toxicity of these hydrolysis products. For example, the hydrolysis of other oxazolidine-containing compounds is known to be a critical factor in their risk assessment. europa.eu
Interactive Table: Data Requirements and Potential Gaps
| Data Endpoint | Standard Requirement (REACH, tonnage-dependent) | Potential Scientific Gap for This Compound |
|---|---|---|
| Physicochemical Properties | Generally well-covered at all tonnage levels. nih.gov | Data on hydrolysis rate and products may be crucial and not always fully elucidated. europa.eu |
| Acute Toxicity | Required for registration at ≥ 1 tonne/year. nih.gov | Generally available, though data may be on a mixture rather than the pure substance. |
| Skin/Eye Irritation & Sensitization | Required for registration at ≥ 1 tonne/year. nih.gov | Data exists suggesting potential for irritation and sensitization. nih.gov |
| Repeated Dose Toxicity | Required at ≥ 10 tonnes/year. nih.gov | May be a data gap if the substance is registered at a lower tonnage. |
| Mutagenicity | In vitro tests required at ≥ 1 tonne/year. nih.gov | In vitro data may not always predict in vivo effects accurately. santos.com |
| Carcinogenicity/Reproductive Toxicity | Required at higher tonnage levels (≥ 100 or 1000 tonnes/year) or if there is concern. nih.gov | Likely a data gap for many industrial chemicals, including this one. |
Policy Implications and Socio-Economic Aspects of Chemical Regulation
The regulation of industrial chemicals like Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate has significant policy and socio-economic implications. Regulations such as REACH aim to balance the protection of human health and the environment with the need for a functioning internal market and innovation. europa.eu
A key policy trend is the move towards safer alternatives and the substitution of hazardous chemicals. reachlaw.fi This particular compound is used as a hardener, likely in polyurethane coatings or adhesives. cir-safety.org The broader class of polyurethanes has faced scrutiny due to the use of isocyanates, which are known respiratory sensitizers. worksafebc.com This has driven research and development into isocyanate-free polyurethane systems, where this oxazolidine-based hardener could play a role. polymerexpert.frmdpi.com The policy push to restrict or authorize substances of very high concern (SVHCs) under REACH creates a market incentive for these safer alternatives. reachlaw.fi
Socio-economic analysis (SEA) is a tool used within REACH to assess the impacts of regulatory decisions, such as the authorization or restriction of a chemical. wca-environment.comclientearth.org This analysis weighs the costs to industry (e.g., costs of substitution, loss of market share) against the benefits to society (e.g., reduced healthcare costs from avoided illnesses, environmental protection). wca-environment.comnih.gov For a specialty chemical like this hardener, a socio-economic analysis would consider its importance in specific applications, the availability and feasibility of alternatives, and the potential impacts on downstream users of the products in which it is used. reachlaw.fi
The development of non-isocyanate polyurethanes (NIPUs) is a direct response to the health concerns associated with traditional polyurethane chemistry. mdpi.com While NIPUs offer safety benefits, they also face challenges related to performance and cost. mdpi.com The policy landscape, therefore, influences not only the use of existing chemicals but also the direction of chemical innovation and the market penetration of new, potentially safer technologies.
Q & A
Q. What are the primary chemical and physical properties of EC 261-798-6 that researchers should prioritize during initial characterization?
Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine thermal stability. Cross-reference findings with existing databases (e.g., PubChem, Reaxys) to validate results. Ensure experimental protocols align with reproducibility standards, including calibration of instruments and triplicate measurements .
Q. How can researchers design a robust experimental protocol for synthesizing EC 261-798-6?
Methodological Answer: Follow a factorial design to optimize reaction conditions (temperature, solvent, catalyst). Include control experiments (e.g., blank reactions, known analogs) to isolate variables. Document procedural details meticulously, such as stoichiometry, reaction time, and purification steps, adhering to guidelines for experimental reproducibility . Raw data and outlier analyses should be archived in supplementary materials for peer review .
Q. What strategies are effective for conducting a comprehensive literature review on EC 261-798-6?
Methodological Answer: Use Boolean search terms in scholarly databases (e.g., SciFinder, PubMed) combining EC number, IUPAC name, and synonyms. Filter results by study type (e.g., experimental, computational) and year (prioritizing recent studies). Critically evaluate sources for methodological rigor using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid biased or low-quality data .
Q. Which statistical methods are appropriate for analyzing preliminary data on EC 261-798-6’s reactivity?
Methodological Answer: Apply descriptive statistics (mean, standard deviation) for replicate measurements. Use hypothesis testing (t-tests, ANOVA) to compare experimental groups. Consult a statistician during the design phase to ensure power analysis and avoid Type I/II errors . Data visualization tools (e.g., OriginLab, Python matplotlib) enhance clarity in reporting trends .
Q. How should researchers address ethical considerations in handling EC 261-798-6 during laboratory studies?
Methodological Answer: Conduct a risk assessment for toxicity, flammability, and environmental impact. Follow institutional safety protocols (e.g., fume hood use, waste disposal). For studies involving human/animal tissues, obtain ethics committee approval and document informed consent procedures .
Advanced Research Questions
Q. How should conflicting data on EC 261-798-6’s stability under varying pH conditions be systematically resolved?
Methodological Answer: Replicate disputed experiments under controlled conditions (e.g., buffer composition, temperature). Perform error analysis using root-cause frameworks (e.g., Ishikawa diagrams) to identify instrumental, procedural, or environmental variability. Compare results with computational simulations (e.g., molecular dynamics) to reconcile discrepancies .
Q. What advanced computational methods can predict EC 261-798-6’s interactions in biological systems?
Methodological Answer: Employ density functional theory (DFT) for electronic structure analysis or molecular docking (AutoDock, Schrödinger) to model protein-ligand interactions. Validate predictions with in vitro assays (e.g., SPR, ITC) and cross-validate using independent datasets .
Q. How can researchers optimize EC 261-798-6’s synthesis for scalability without compromising yield?
Methodological Answer: Use response surface methodology (RSM) to model multi-variable interactions. Evaluate green chemistry metrics (e.g., E-factor, atom economy) to minimize waste. Pilot studies at intermediate scales (50-100 mL) identify bottlenecks (e.g., mixing efficiency, heat transfer) before large-scale production .
Q. What interdisciplinary approaches integrate EC 261-798-6’s chemical properties with materials science applications?
Methodological Answer: Collaborate with materials scientists to explore hybrid composites (e.g., polymer matrices, nanoparticles). Characterize mechanical/electrical properties via AFM, SEM-EDS, or impedance spectroscopy. Use systematic review frameworks (e.g., PRISMA) to synthesize findings across disciplines .
Q. How can predictive modeling address gaps in EC 261-798-6’s environmental fate data?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation pathways. Combine with geospatial data (GIS) to assess regional exposure risks. Validate models using microcosm studies or field sampling, ensuring alignment with regulatory guidelines (e.g., OECD test protocols) .
Methodological Frameworks Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
